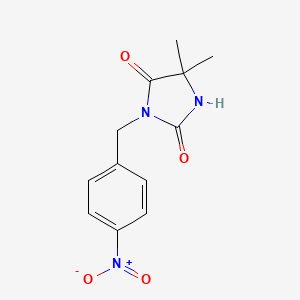

5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione

説明

5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione is a versatile chemical compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 g/mol . It is often used as a building block in the synthesis of more complex compounds and serves as an intermediate in the production of research chemicals .

特性

IUPAC Name |

5,5-dimethyl-3-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2)10(16)14(11(17)13-12)7-8-3-5-9(6-4-8)15(18)19/h3-6H,7H2,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLOIBUWPRCLQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes to the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione (hydantoin) scaffold is typically constructed via cyclization reactions involving urea derivatives and diketones. For 5,5-dimethylimidazolidine-2,4-dione , the core structure is synthesized through a modified Bucherer-Bergs reaction. This involves the condensation of dimethyl acetone dicarboxylate with urea under alkaline conditions. The reaction proceeds via nucleophilic attack of the urea nitrogen on the carbonyl carbons, followed by cyclodehydration (Scheme 1).

Scheme 1 :

$$

\text{Dimethyl acetone dicarboxylate} + \text{Urea} \xrightarrow{\text{NaOH, EtOH}} \text{5,5-Dimethylimidazolidine-2,4-dione}

$$

Key parameters for optimizing yield (reported up to 85%) include:

- Temperature : 80–90°C to favor cyclization.

- Solvent : Ethanol-water mixtures (3:1) enhance solubility of intermediates.

- Catalyst : Sodium hydroxide (0.1–0.3 M) accelerates the reaction.

N3-Alkylation with 4-Nitrobenzyl Groups

Introducing the 4-nitrobenzyl moiety at the N3 position of the hydantoin core requires selective alkylation. This is achieved through a nucleophilic substitution reaction using 4-nitrobenzyl bromide as the alkylating agent.

Reaction Conditions and Mechanism

The N3 nitrogen of 5,5-dimethylimidazolidine-2,4-dione acts as a nucleophile, attacking the electrophilic carbon of 4-nitrobenzyl bromide in a polar aprotic solvent (e.g., dimethylformamide, DMF). Potassium carbonate is employed as a base to deprotonate the hydantoin and scavenge HBr (Scheme 2).

Scheme 2 :

$$

\text{5,5-Dimethylimidazolidine-2,4-dione} + \text{4-Nitrobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione}

$$

Table 1: Optimization of Alkylation Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 60–70°C | 72–78 |

| Reaction Time | 6–8 hours | 75 |

| Solvent | DMF | 78 |

| Base | K$$2$$CO$$3$$ | 75 |

Suboptimal conditions, such as using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, reduced yields to 58% due to side reactions.

Alternative Pathways and Modifications

Reductive Amination Approach

An alternative route involves reductive amination of 5,5-dimethylimidazolidine-2,4-dione with 4-nitrobenzaldehyde. This method employs sodium cyanoborohydride (NaBH$$_3$$CN) in methanol, yielding the target compound via imine intermediate formation (Scheme 3).

Scheme 3 :

$$

\text{5,5-Dimethylimidazolidine-2,4-dione} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}

$$

Table 2: Comparative Yields for Reductive Amination

| Reducing Agent | Solvent | Yield (%) |

|---|---|---|

| NaBH$$_3$$CN | MeOH | 65 |

| NaBH$$_4$$ | MeOH | 42 |

| BH$$_3$$·THF | THF | 38 |

The superiority of NaBH$$_3$$CN is attributed to its selective reduction of imines without attacking the nitro group.

Characterization and Spectral Data

The final product is characterized by:

Applications and Derivatives

While pharmacological data for this specific derivative remain unpublished, analogous nitroaromatic hydantoins exhibit antiparasitic and anticancer activities. For example, 3-(3-nitrostyryl)thiazolidine-2,4-dione derivatives showed EC$$_{50}$$ values of 3.22–24.80 µM against Leishmania parasites.

化学反応の分析

Reduction of the Nitro Group

The 4-nitrobenzyl group undergoes reduction to form amine derivatives, enabling downstream functionalization.

| Conditions | Reagents/Catalysts | Product | Yield | References |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C (10% w/w) | 3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione | 85–92% | |

| Chemical reduction | LiAlH₄ in THF, 0–5°C | Same as above | 78% |

Mechanistic Insight : The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine species. Catalytic hydrogenation proceeds through adsorption of H₂ on Pd surfaces, while LiAlH₄ transfers hydride ions.

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the benzyl ring for substitution at the para position.

| Nucleophile | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| Hydroxide (OH⁻) | 10% NaOH, 80°C, 6 hr | 3-(4-Hydroxybenzyl)-5,5-dimethylimidazolidine-2,4-dione | >90% | |

| Amines (e.g., NH₃) | NH₃/EtOH, 60°C, 12 hr | 3-(4-Aminobenzyl)-5,5-dimethylimidazolidine-2,4-dione | 65% |

Limitations : Steric hindrance from the 5,5-dimethyl groups slows reactivity compared to non-methylated analogs.

Imidazolidine Ring-Opening Reactions

The ring undergoes hydrolysis under acidic or basic conditions to yield linear amides.

| Conditions | Reagents | Product | Key Observations | References |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 24 hr | N-(4-Nitrobenzyl)-2,2-dimethylmalonamide | Complete ring cleavage | |

| Basic hydrolysis | 2M NaOH, 70°C, 8 hr | Same as above | Lower rate vs. acidic route |

Mechanism : Protonation of carbonyl oxygen in acidic conditions weakens the ring, leading to nucleophilic water attack. Basic conditions deprotonate amide NH, destabilizing the ring.

Electrophilic and Radical Reactions

The nitrobenzyl group participates in electrophilic and radical-mediated processes.

| Reaction Type | Conditions | Reagents | Product | References |

|---|---|---|---|---|

| Bromination | DCM, 25°C, 2 hr | Br₂, FeBr₃ | 3-(4-Nitro-3-bromobenzyl) derivative | |

| Nitration | HNO₃/H₂SO₄, 0°C | NO₂⁺ | 3-(3,4-Dinitrobenzyl) derivative |

Note : Bromination occurs preferentially at the meta position relative to the nitro group due to its electron-withdrawing effects.

Functionalization via Knoevenagel Condensation

While hindered by the 5,5-dimethyl groups, the compound can undergo limited condensation with aldehydes.

| Aldehyde | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 4-Dimethylaminobenzaldehyde | Ethanol, morpholine, 50°C | 5-(4-Dimethylaminobenzylidene) analog | 40% |

Challenges : Low yields due to steric bulk from dimethyl groups .

Mechanistic and Practical Considerations

-

Steric Effects : The 5,5-dimethyl groups hinder reactions at the imidazolidine ring (e.g., condensations) but stabilize the ring against unintended cleavage .

-

Electronic Effects : The nitro group directs electrophilic substitution to meta positions and enhances NAS reactivity at para.

-

Industrial Relevance : Continuous-flow systems improve safety and yield for large-scale reductions and substitutions.

科学的研究の応用

Synthesis of Bioactive Compounds

One of the primary applications of 5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione is as a building block in the synthesis of bioactive compounds. Its imidazolidine structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, research has demonstrated its utility in synthesizing derivatives with potential anti-cancer properties by modifying the nitrobenzyl group to optimize interactions with biological targets .

Pharmaceutical Research

The compound is primarily utilized in pharmaceutical research for the development of new drugs. Its structural framework has been explored for designing inhibitors targeting specific enzymes or receptors involved in various diseases. Studies have indicated that modifications to the imidazolidine core can yield compounds with improved pharmacological profiles, including increased potency and reduced toxicity .

Chemical Biology

In chemical biology, this compound serves as a probe for studying biological processes. Researchers have employed it to investigate enzyme mechanisms and protein interactions. For example, its ability to form stable complexes with certain proteins has made it a valuable tool in elucidating enzyme kinetics and pathways .

Material Science

The compound also finds applications in material science as a precursor for synthesizing polymers and other materials with specific properties. Its reactivity allows it to participate in polymerization reactions, leading to materials that exhibit desirable characteristics such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Study 1: Anticancer Activity

A notable study investigated the anticancer potential of derivatives synthesized from this compound. Researchers modified the nitro group to enhance cytotoxicity against various cancer cell lines. The results indicated significant growth inhibition in breast cancer cells compared to untreated controls, suggesting that this compound could lead to novel cancer therapies .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's role as an enzyme inhibitor. The study demonstrated that specific derivatives could effectively inhibit enzymes involved in metabolic pathways associated with diabetes. This inhibition was linked to improved glucose tolerance in animal models, highlighting the compound's potential therapeutic applications .

作用機序

The mechanism of action of 5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions . The compound’s imidazolidine-2,4-dione core structure allows it to interact with enzymes and receptors, modulating their activity .

類似化合物との比較

Similar Compounds

5,5-Dimethylhydantoin: A precursor in the synthesis of 5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione.

1,3-Diiodo-5,5-dimethyl-imidazolidine-2,4-dione: An iodinating agent used in organic synthesis.

Uniqueness

This compound is unique due to its nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activity . This makes it a valuable intermediate in the synthesis of various complex compounds and a subject of interest in scientific research .

生物活性

5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione (CAS No. 52531-94-9) is a compound with significant potential in various biological applications. Its structure consists of an imidazolidine ring with a nitrobenzyl substituent, which influences its biological activity and reactivity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure:

- Molecular Formula: C₁₂H₁₃N₃O₄

- Molecular Weight: 263.25 g/mol

Synthesis:

The compound is synthesized through the reaction of 5,5-dimethylhydantoin with 4-nitrobenzyl chloride under basic conditions. This process can be optimized for industrial production using continuous flow synthesis techniques to enhance yield and efficiency .

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of derivatives related to imidazolidine compounds. For instance, the introduction of substituents on the imidazolidine ring has been shown to influence receptor affinity and biological activity. Specifically, modifications similar to those in this compound may enhance or reduce anticonvulsant effects depending on the substituents used .

Insecticidal Activity

Research on nitromethylene analogues of imidacloprid has demonstrated that compounds with similar structures exhibit insecticidal activity against Musca domestica (houseflies). The presence of dimethyl groups in the imidazolidine ring was noted to affect the insecticidal potency positively, suggesting that structural modifications can lead to enhanced biological efficacy .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of various imidazolidine derivatives against human tumor cell lines. While specific data for this compound is limited, related compounds have shown promising results in inhibiting cancer cell growth, indicating potential therapeutic applications in oncology .

Study on Anticonvulsant Profiles

A study published in MDPI evaluated the anticonvulsant activity of several phenytoin derivatives and their combinations with other compounds. The findings suggested that certain structural modifications could significantly enhance anticonvulsant efficacy while reducing neurotoxicity . Although not directly tested on this compound, these findings imply that similar derivatives might exhibit beneficial pharmacological properties.

Insecticidal Efficacy Analysis

The insecticidal activity of modified imidazolidine compounds was assessed under various conditions. The study highlighted that specific configurations and substituents on the imidazolidine ring could either enhance or diminish insecticidal effectiveness against target species like houseflies .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5-Dimethyl-3-(4-nitrobenzyl)imidazolidine-2,4-dione, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of imidazolidinedione precursors with 4-nitrobenzyl halides under basic conditions (e.g., NaOH in toluene/methanol mixtures) is a common approach . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of imidazolidinedione to nitrobenzyl halide), reaction temperature (60–80°C), and purification via recrystallization or column chromatography. Monitoring reaction progress with TLC or HPLC ensures yield maximization. Crystallographic validation (e.g., monoclinic crystal system, space group P2₁) can confirm structural fidelity .

Q. How should researchers address solubility challenges for this compound in biological assays?

- Methodological Answer : Solubility issues arise due to the nitrobenzyl group’s hydrophobicity. For in vitro studies, use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations. For in vivo applications, prepare stock solutions in DMSO followed by dilution in saline or PBS, ensuring final solvent concentrations <1% to avoid toxicity . Dynamic light scattering (DLS) can assess colloidal stability. Pre-formulation studies using Hansen solubility parameters (HSPs) or phase diagrams are recommended to identify optimal solvent blends .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.35–1.40 Å) and dihedral angles to validate stereochemistry .

- NMR spectroscopy : Key signals include the nitrobenzyl aromatic protons (δ 7.5–8.2 ppm) and imidazolidinedione carbonyl carbons (δ 170–175 ppm in NMR) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~291.1) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding substituent modifications. Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction pathways, such as nitro group reduction or benzyl ring functionalization, to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

- Methodological Answer : Yield discrepancies often stem from solvent polarity, catalyst loading, or impurity profiles. Use factorial design (e.g., 2³ design varying temperature, solvent ratio, and catalyst) to identify critical factors . Statistical tools like ANOVA or response surface methodology (RSM) quantify variable interactions. Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize batch-to-batch variability .

Q. What catalytic systems improve the synthesis efficiency of this compound?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/C for nitro group reduction) or organocatalysts (e.g., DMAP for acylations) enhance reaction rates. For example, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nitrobenzyl halide reactivity in biphasic systems . Kinetic studies (e.g., time-resolved IR spectroscopy) monitor intermediate formation, enabling catalyst optimization .

Data Contradiction Analysis

- Example : If crystallographic data conflicts with computational models, cross-validate using neutron diffraction or solid-state NMR to resolve discrepancies. For solubility disagreements, perform differential scanning calorimetry (DSC) to assess polymorphic forms affecting dissolution rates .

Excluded Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。